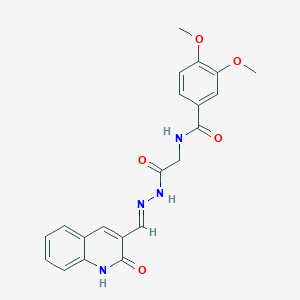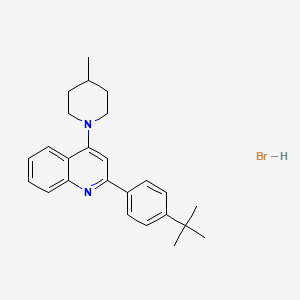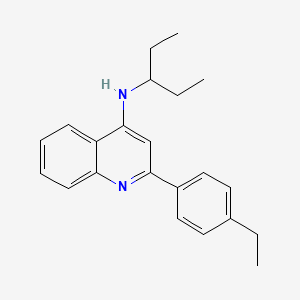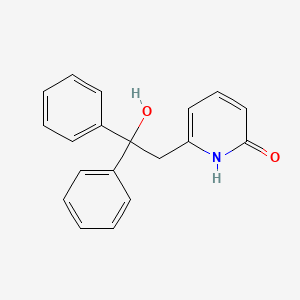
2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione is an organic compound with the molecular formula C15H14O2 It is a derivative of anthracenedione, characterized by the presence of a methyl group and a tetrahydro structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione typically involves the Diels-Alder reaction. For instance, 1,4-naphthoquinone can react with 2,3-dimethyl-1,3-butadiene under reflux conditions for approximately 12 hours. The reaction mixture is then cooled and concentrated via rotary evaporation to yield the desired product as a solid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply. The feasibility of commercial-scale synthesis has been assessed, indicating potential for industrial applications .
化学反应分析
Types of Reactions: 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-anthraquinone.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions include derivatives of anthraquinone and other substituted anthracenediones.
科学研究应用
2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione has several scientific research applications:
Chemistry: It is used as a catalyst in chemical reactions, such as in alkaline chemical pulping.
Biology and Medicine: The compound has been studied for its potential anti-cancer properties, as it can be oxidized to 2-methyl-anthraquinone, which has shown to retard cancer cell propagation.
Industry: It is used in the production of dyes and pigments due to its stable quinone structure.
作用机制
The mechanism by which 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione exerts its effects involves its oxidation to 2-methyl-anthraquinone. This oxidation process can occur at room temperature and is facilitated by exposure to air. The resulting 2-methyl-anthraquinone interacts with cellular pathways to inhibit the growth of cancer cells .
相似化合物的比较
- 2-Methyl-anthraquinone
- 1,4,4a,9a-Tetrahydro-9,10-anthracenedione
- 5,8-Dihydroxy-2-methyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
Comparison: 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione is unique due to its tetrahydro structure and the presence of a methyl group, which influence its chemical reactivity and biological activity. Compared to its analogs, it has distinct oxidation properties and potential anti-cancer effects .
属性
CAS 编号 |
3319-24-2 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
2-methyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C15H14O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-6,12-13H,7-8H2,1H3 |
InChI 键 |
HMPTXYUENQEIPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC2C(C1)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948375.png)






